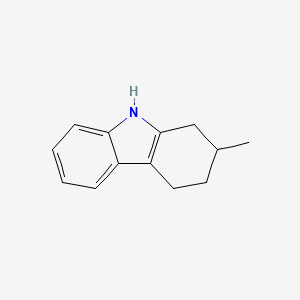
2-Methyl-2,3,4,9-tetrahydro-1h-carbazole
Descripción general
Descripción
2-Methyl-2,3,4,9-tetrahydro-1h-carbazole is a derivative of carbazole . It has a molecular formula of C12H13N . Carbazoles are a class of compounds that have shown a broad spectrum of biological activity, including antimycobacterial activity .
Synthesis Analysis
The synthesis of 2-Methyl-2,3,4,9-tetrahydro-1h-carbazole and its derivatives often involves reactions such as N-acylation . There are also methods involving the use of various oxidizing agents .Molecular Structure Analysis
The molecular structure of 2-Methyl-2,3,4,9-tetrahydro-1h-carbazole consists of a carbazole skeleton with a methyl group attached. The carbazole skeleton itself is a tricyclic compound, consisting of two benzene rings fused onto a pyrrole ring .Chemical Reactions Analysis
The chemical reactions involving 2-Methyl-2,3,4,9-tetrahydro-1h-carbazole can be quite diverse, depending on the reactants and conditions. For instance, it can undergo oxidation reactions to form different products . The reactive site of the substrate can depend on the oxidant and the reaction conditions, resulting in the formation of divergent products .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-2,3,4,9-tetrahydro-1h-carbazole can be inferred from its structure. It has a molecular weight of 171.2383 . More specificAplicaciones Científicas De Investigación
Bacterial Biotransformation
2-Methyl-2,3,4,9-tetrahydro-1H-carbazole has been the subject of research involving its biotransformation by bacteria. Ralstonia sp. strain SBUG 290, a biphenyl-degrading bacterium, was found to transform this compound, producing distinct metabolites, demonstrating its potential in biotechnological applications (Waldau et al., 2009).
Synthesis of Novel Compounds
Research has been conducted on the synthesis of novel compounds using 2-Methyl-2,3,4,9-tetrahydro-1H-carbazole. For example, reactions with various agents have led to the formation of methyl isoxazolo[5,4-a]carbazole-3-carboxylates and other derivatives. These studies highlight the versatility of this compound in synthetic chemistry (Martin & Prasad, 2007).
Photophysics Research
This compound has been utilized in photophysics research, specifically in the study of new fluorophores. The solution phase photophysics of derivatives of 2-Methyl-2,3,4,9-tetrahydro-1H-carbazole were examined, revealing insights into solvent polarity sensitivity and intermolecular interactions (Ghosh et al., 2013).
Anticancer Activity Exploration
There has been research into the anticancer activity of derivatives of 2-Methyl-2,3,4,9-tetrahydro-1H-carbazole. Novel derivatives synthesized via microwave-assisted methods exhibited significant activity against specific cancer cell lines, demonstrating potential therapeutic applications (Chaudhary & Chaudhary, 2016).
Corrosion Inhibition Studies
Studies have shown that derivatives of 2-Methyl-2,3,4,9-tetrahydro-1H-carbazole, such as THCZCA and MTHCZ, act as effective anticorrosion agents for mild steel in various environments. Their effectiveness is attributed to the interaction of N and O heteroatoms and aromatic π-electron fragments with the steel surface, providing insights into industrial applications for corrosion prevention (Nwankwo et al., 2018).
Synthesis of Heteroannulated Carbazoles
Another research application involves the synthesis of heteroannulated carbazoles using 2-Methyl-2,3,4,9-tetrahydro-1H-carbazole. This compound has been used in reactions leading to isoxazolo- and pyrazolo-fused carbazoles, expanding the scope of carbazole chemistry and its potential in various fields (Martin & Prasad, 2007).
Antimicrobial Studies
The compound has also been explored in the context of antimicrobial studies. Novel isoxazolyl and pyrazolyl 2,3, 4, 9 tetrahydro-1H-carbazoles, derived from this compound, were tested for antibacterial and antifungal activities, indicating its potential in the development of new antimicrobial agents (Surendiran et al., 2008).
Intramolecular Reactions
Research into intramolecular Ritter reactions of carbazole derivatives, including 2-Methyl-2,3,4,9-tetrahydro-1H-carbazole, has been conducted. These studies are significant for constructing various tetracyclic lactam compounds, contributing to the field of organic synthesis (Maertens et al., 2004).
Propiedades
IUPAC Name |
2-methyl-2,3,4,9-tetrahydro-1H-carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-9-6-7-11-10-4-2-3-5-12(10)14-13(11)8-9/h2-5,9,14H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYGNOPLZQAFPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)NC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2,3,4,9-tetrahydro-1h-carbazole | |
CAS RN |
6286-54-0 | |
| Record name | NSC10086 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10086 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



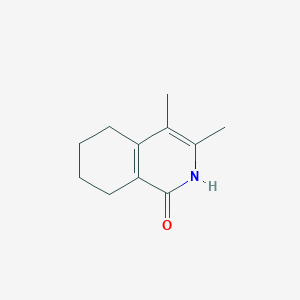
![Acetamide, N-[2-(1H-indol-7-yl)ethyl]-](/img/structure/B3355493.png)
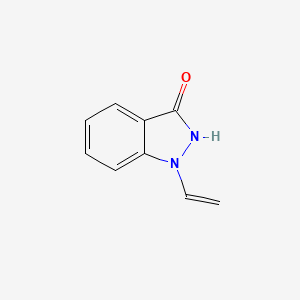
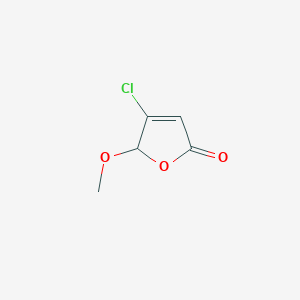
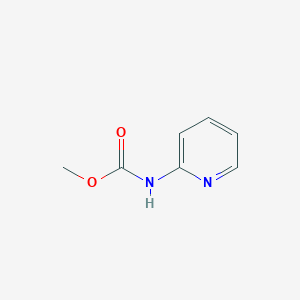
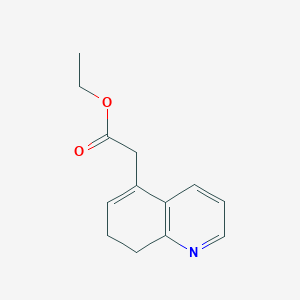
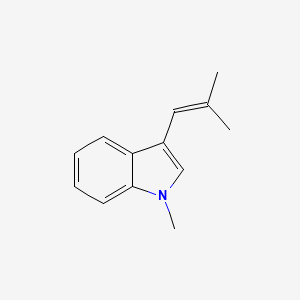
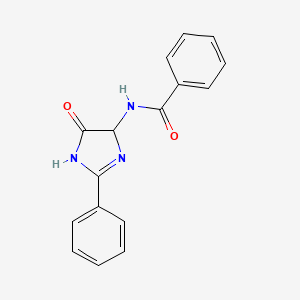
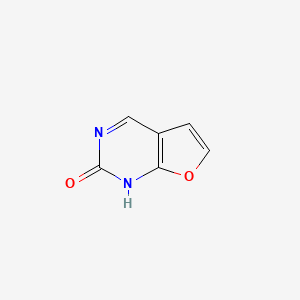
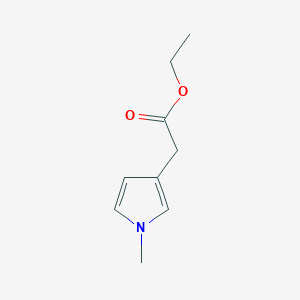
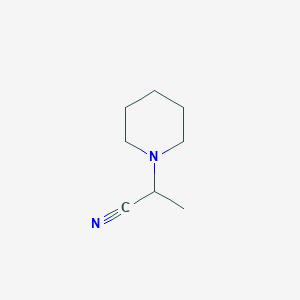
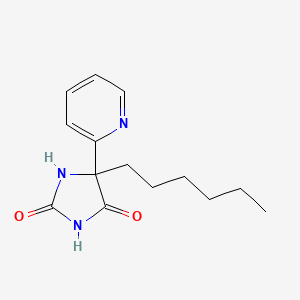
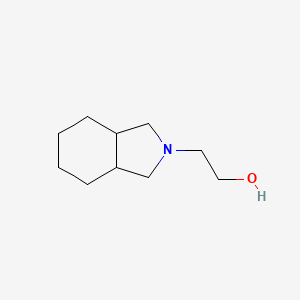
![6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-5-ol](/img/structure/B3355591.png)